Isodecyl hydrogen adipate

Description

Contextualization within Contemporary Chemical Sciences Research on Industrial Monomers and Additives

In contemporary chemical sciences, research into industrial monomers and additives is driven by the need for materials with specific functionalities, improved performance, and sustainable production pathways. rsc.orgmdpi.com Isodecyl hydrogen adipate (B1204190) and related monoesters fit within this context as versatile chemical entities. Their structure, featuring a single ester linkage and a free carboxylic acid group, allows them to act as reactive intermediates or specialized additives. rsc.org

As additives, adipate esters, in general, are crucial as plasticizers, particularly for polymers like polyvinyl chloride (PVC). researchgate.netrsc.orgatamanchemicals.com They enhance flexibility and workability by reducing the polymer's glass transition temperature. journalcra.comkinampark.com Research in this area is focused on developing new plasticizers that address challenges such as migration, leaching, and long-term stability. researchgate.net The monoester, isodecyl hydrogen adipate, with its different polarity compared to diesters, is a subject of interest for creating specialized polymer properties. ontosight.ai

Furthermore, the presence of both a lipophilic alkyl chain (isodecyl) and a polar carboxylic acid group gives this compound amphiphilic characteristics. ontosight.ai This makes it a candidate for applications as a solvent or an emollient in various formulations. ontosight.aiatamanchemicals.com In the broader scope of industrial monomers, dicarboxylic acid monoesters are investigated as building blocks for new polymers and for their role in dynamic covalent networks (CANs), where the reversible nature of the ester bond can be exploited. rsc.orgugent.be The study of such monoesters is part of a larger trend towards creating more sophisticated and functional chemical products from readily available industrial feedstocks like adipic acid. researchgate.netscience.gov

Historical Trajectories of Adipate Ester Academic Inquiry

The academic and industrial interest in esters as plasticizers dates back to the early 20th century. journalcra.com Following the initial use of natural oils, the era of synthetic ester plasticizers began around 1912 with compounds like triphenyl phosphate. journalcra.comkinampark.com Phthalic acid esters became established as primary plasticizers in the 1920s. researchgate.net The introduction of di(2-ethylhexyl) phthalate (B1215562) (DEHP) in the 1930s marked a significant milestone, and it became a benchmark for plasticizer performance for many decades. journalcra.comkinampark.com

Research into adipate esters as plasticizers gained momentum as the demand for flexible PVC grew in a vast range of applications. plasticisers.org Adipates were recognized for imparting good low-temperature flexibility to polymers. plasticisers.orgjakusz-spacetech.com A significant body of literature on various adipate esters, including di(2-ethylhexyl) adipate and diisodecyl adipate, was compiled between 1930 and the early 1980s, covering aspects of their application and properties. epa.gov

The focus of early research was primarily on the synthesis and application of diesters of adipic acid. researchgate.netepa.gov The synthesis of adipate monoesters was often seen as a challenge, as traditional esterification methods tended to produce significant amounts of diesters as by-products, necessitating complex purification procedures. google.com Much of the academic inquiry was therefore directed at developing more selective synthesis methods to achieve high yields and purity of monoesters. google.comgoogle.com Over the years, research has evolved from simple synthesis and application studies to more complex investigations, including enzymatic synthesis routes and the study of their biodegradation pathways. nih.govnih.govmdpi.com The evaluation of adipate esters has expanded to include their performance in biodegradable polymer blends, such as those with poly(lactic acid) (PLA) and thermoplastic starch (TPS), reflecting a modern shift towards more sustainable materials. researchgate.netbohrium.com

Current Research Landscape and Emerging Academic Challenges for this compound

The current research landscape for adipate monoesters, including this compound, is characterized by a drive towards process optimization, functional innovation, and sustainability. A primary academic challenge remains the selective and efficient synthesis of these monoesters. Traditional esterification of adipic acid with an alcohol often results in a mixture of monoester, diester, and unreacted acid, making isolation difficult. google.com

To address this, researchers are exploring several advanced strategies:

Catalytic Systems: Development of novel catalysts, such as titanium adipate, to improve reaction efficiency and yield in ester exchange reactions. rsc.org

Enzymatic Synthesis: The use of lipases, like Candida antarctica lipase (B570770) B, as biocatalysts for the selective synthesis of adipate esters under mild conditions. nih.govsemanticscholar.org This approach is also being used for the desymmetrization of diesters to produce monoesters with high selectivity. nih.govnih.gov

Reactive Distillation: This technique is being investigated to remove the monoester product from the reaction mixture as it forms, shifting the equilibrium and preventing the formation of the diester, thereby increasing the yield of the desired monoester. researchgate.netdoaj.org

Another significant area of research is the role of monoesters in material science. Phthalate and adipate monoesters are being studied for their ability to form dynamic covalent bonds in covalent adaptable networks (CANs). rsc.org The free carboxylic acid group can participate in rapid, catalyst-free transesterification reactions, allowing for the design of self-healing and reprocessable materials. rsc.org

The biodegradation of adipate plasticizers is also a key research topic. Studies show that the decomposition of adipate diesters in the environment often proceeds through the formation of the corresponding monoester as an intermediate. nih.govmdpi.comresearchgate.net Understanding the fate of this compound is therefore crucial.

Finally, there is growing interest in using monoesters derived from bio-based dicarboxylic acids as alternatives to petrochemical-based monomers like acrylic acid for applications such as UV-curing resins. researchgate.netacs.org While this research has focused more on itaconic acid monoesters, the principles could extend to adipate monoesters as the field seeks more sustainable chemical building blocks.

Data Tables

Table 1: Physical and Chemical Properties of Related Adipate Esters Note: Data for this compound is not widely available in comparative public databases. The table includes related, well-characterized adipate esters for context.

| Property | Diethyl Adipate | Dioctyl Adipate (DOA) | Di-n-propyl Adipate (DPA) | Diisodecyl Adipate (DIDA) |

|---|---|---|---|---|

| Chemical Formula | C₁₀H₁₈O₄ | C₂₂H₄₂O₄ | C₁₂H₂₂O₄ | C₂₆H₅₀O₄ |

| Molecular Weight | 202.25 g/mol | 370.57 g/mol jakusz-spacetech.com | 230.31 g/mol jakusz-spacetech.com | 426.7 g/mol nih.gov |

| Melting Point | -20 °C | -67.8 °C jakusz-spacetech.com | -60 °C jakusz-spacetech.com | - |

| Boiling Point | 251 °C | 335 °C | 137 °C researchgate.net | - |

| Density | 1.009 g/cm³ | 0.98 g/cm³ jakusz-spacetech.com | 0.98 g/cm³ jakusz-spacetech.com | - |

| Refractive Index | 1.427 | - | - | - |

Data sourced from publicly available chemical databases and literature. jakusz-spacetech.comresearchgate.netnih.gov

Table 2: Comparison of Synthesis Yields for Adipate Monoesters and Diesters

| Synthesis Method | Product | Catalyst/Method | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation of Methyl 5-formylvalerate | Monomethyl Adipate | Oxygen | 95.9% | google.com |

| Saponification with Reactive Distillation | Monoethyl Adipate | NaOH / Distillation | 86% | researchgate.netdoaj.org |

| Enzymatic Desymmetrization | Monoethyl Adipate | Lipase (Alip2p-c6hp) | 96% | nih.gov |

| Enzymatic Desymmetrization | Monoethyl Adipate | Cutinase (ACut2) | 78% | nih.gov |

| Esterification of Adipic Acid | Di-n-butyl Adipate | Ionic Liquid | 99% | semanticscholar.org |

| Ester Exchange Reaction | Diisooctyl Adipate | Titanium Adipate | 94.23% | rsc.org |

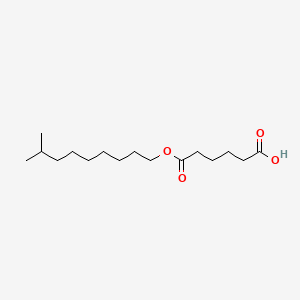

Structure

2D Structure

3D Structure

Properties

CAS No. |

85480-28-0 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

6-(8-methylnonoxy)-6-oxohexanoic acid |

InChI |

InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18) |

InChI Key |

IXSNSMTVBCIFOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Isodecyl Hydrogen Adipate

Esterification Pathways and Reaction Mechanisms

The most straightforward route to Isodecyl Hydrogen Adipate (B1204190) is the direct esterification of adipic acid with isodecyl alcohol. This reaction is an equilibrium process, typically catalyzed by a strong acid. masterorganicchemistry.com The mechanism, known as Fischer esterification, involves a series of reversible steps. masterorganicchemistry.com

The process begins with the protonation of the carbonyl oxygen on one of adipic acid's carboxyl groups by the acid catalyst (e.g., sulfuric acid). masterorganicchemistry.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isodecyl alcohol. masterorganicchemistry.com This attack forms a tetrahedral intermediate. wikipedia.org Following the formation of this intermediate, a proton transfer occurs from the newly added hydroxyl group (from the alcohol) to one of the existing hydroxyl groups (from the carboxylic acid). masterorganicchemistry.com This creates a good leaving group, water (H₂O), which is subsequently eliminated to reform the carbonyl double bond. masterorganicchemistry.com The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, Isodecyl Hydrogen Adipate. masterorganicchemistry.com

To favor the formation of the monoester, this compound, over the diester (diisodecyl adipate), reaction conditions must be carefully controlled. Utilizing a molar ratio of adipic acid to isodecyl alcohol of 1:1 or maintaining an excess of adipic acid helps to statistically favor the reaction at only one of the two carboxylic acid sites. Removing water as it is formed can drive the equilibrium toward the products. masterorganicchemistry.com

Transesterification is an alternative pathway that involves the exchange of the alcohol group of an existing ester with a different alcohol. wikipedia.org To produce this compound, a common strategy would be to start with a simple dialkyl adipate, such as dimethyl adipate or diethyl adipate, and react it with isodecyl alcohol.

The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed mechanism : Similar to direct esterification, the process starts with the protonation of the carbonyl oxygen of the starting ester (e.g., dimethyl adipate). Isodecyl alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The original alcohol group (methanol, in this case) is then eliminated, and deprotonation yields the new ester. wikipedia.orgmasterorganicchemistry.com

Base-catalyzed mechanism : A strong base, typically an alkoxide corresponding to the desired alcohol (e.g., sodium isodecyloxide), removes a proton from the isodecyl alcohol, making it a more potent nucleophile. wikipedia.orgmasterorganicchemistry.com This isodecyloxide ion then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The original alkoxy group (e.g., methoxide) is then eliminated, resulting in the formation of this compound. masterorganicchemistry.com

Like direct esterification, transesterification is an equilibrium process. wikipedia.org To drive the reaction towards the desired monoester, a stoichiometric amount of isodecyl alcohol is used. The removal of the more volatile byproduct alcohol (e.g., methanol (B129727) or ethanol) by distillation can also shift the equilibrium to favor product formation. wikipedia.org Various catalysts, including organometallic compounds like titanium complexes and tin(II) oxalate (B1200264), have proven effective in promoting transesterification reactions. acs.orgmdpi.com

Biocatalysis, particularly using enzymes like lipases, presents a "green" alternative to traditional chemical synthesis for producing adipate esters. google.comresearchgate.net These enzymatic methods offer high selectivity under mild reaction conditions, often reducing the formation of undesirable byproducts. google.comnih.gov The synthesis is frequently conducted in solvent-free systems, further enhancing its environmental credentials. researchgate.netnih.govoup.com

The kinetics of lipase-mediated esterification are influenced by several key parameters, including temperature, substrate molar ratio, enzyme concentration, and agitation speed. nih.gov Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Candida rugosa, are highly effective biocatalysts for this transformation. google.comresearchgate.netresearchgate.net

Studies using Response Surface Methodology (RSM) have been employed to optimize these parameters for maximal conversion. For instance, in the lipase-catalyzed synthesis of an adipate ester in a solvent-free system, a high conversion yield of 95.5% was achieved at 60°C with a reaction time of 438 minutes and an enzyme amount of 2.5% w/w. nih.gov Another study on the synthesis of methyl adipate found optimal conditions to be a temperature of 50°C and a reaction time of 2.5 hours, which resulted in a product yield of up to 80%. researchgate.net The reaction rate can be increased by raising the temperature, which elevates the kinetic energy of the system, though excessively high temperatures can lead to enzyme denaturation. researchgate.net The removal of the water byproduct, often achieved by applying a vacuum, is crucial as it can significantly increase the conversion rate, in some cases to 100%. researchgate.netresearchgate.net

| Ester Synthesized | Lipase (B570770) Source | Key Parameters & Optimal Values | Achieved Yield/Conversion | Source |

|---|---|---|---|---|

| Oleyl Adipate | Immobilized Candida antarctica | Temp: 60°C; Time: 438 min; Enzyme: 2.5% w/w; Agitation: 500 rpm | 95.5% Conversion | nih.gov |

| Diisononyl Adipate | Immobilized Thermomyces lanuginosus | Application of vacuum was a key factor | 100% Conversion | researchgate.net |

| Methyl Adipate | Candida rugosa on LDH support | Temp: 50°C; Time: 2.5 h; Water Activity: 0.53 | ~80% Yield | researchgate.net |

| Di-2-ethylhexyl Adipate (DEHA) | Immobilized Candida antarctica | Temp: 50°C; Enzyme: 5%; Vacuum: 6.7 kPa; Molar Ratio (Acid:Alcohol): 1:2.5 | Not specified, but described as successful | researchgate.net |

For industrial-scale production, the use of immobilized enzymes is a significant advantage. google.com Immobilization involves attaching the enzyme to a solid support, which allows for easy separation of the biocatalyst from the reaction mixture and enables its reuse over multiple cycles, leading to substantial cost reductions. google.commdpi.com Supports can range from nylon to layered double hydroxides (LDHs). researchgate.netnih.gov

Immobilized lipase systems are well-suited for continuous flow synthesis. A stirred-tank continuous flow reactor has been successfully used for the continuous production of various esters. nih.gov In such a system, the substrates are continuously fed into a reactor containing the immobilized enzyme, and the product stream is continuously removed. This approach allows for high-volume production and consistent product quality. The stability of the immobilized catalyst is a key factor; one study noted that an immobilized lipase retained about one-third of its initial activity after repeated use over 72 days. nih.gov The development of robust immobilized systems is crucial for making enzymatic ester synthesis economically competitive with traditional chemical methods. mdpi.com

Acid Catalysts : Traditional synthesis routes for adipate esters commonly employ strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. mdpi.comorgsyn.org These homogeneous catalysts are effective but can lead to corrosion issues and are difficult to separate from the product mixture, often requiring neutralization and washing steps. researchgate.net To overcome these drawbacks, solid acid catalysts have been developed. Heteropoly acids, such as phosphotungstic acid supported on activated carbon (HPW/C), have shown high conversion rates (up to 97.3% for diethyl adipate) and offer the advantages of easy separation and reduced environmental impact. researchgate.net

Organometallic Catalysts : Metallo-organic compounds, particularly those based on tin, titanium, or zinc, are effective as transesterification and esterification catalysts. mdpi.com For example, tin(II) oxalate has been identified as a highly effective catalyst for the alcoholysis of polyesters to form dialkyl terephthalates, a similar transesterification process. mdpi.com (Cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) has also demonstrated remarkable activity and selectivity in the transesterification of fatty acid esters. acs.orgyoutube.com These catalysts often function as Lewis acids.

Biocatalysts (Lipases) : As detailed previously, lipases are highly selective enzymes used for the "green" synthesis of adipate esters. google.com Immobilized Candida antarctica lipase B (commercially known as Novozym 435) is one of the most widely used and effective biocatalysts for this purpose. researchgate.netnih.govresearchgate.net Other successful lipases include those from Rhizomucor miehei (Lipozyme RM IM) and Candida rugosa. google.com The primary advantages of enzymatic catalysts are their high selectivity, which minimizes byproduct formation, and their operation under mild conditions, which saves energy and preserves thermally sensitive functional groups. nih.gov

| Catalyst Type | Specific Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | High Temperature | Low cost, effective | Corrosive, difficult to separate, potential for side reactions |

| Heterogeneous Solid Acid | Phosphotungstic Acid on Carbon (HPW/C), Nano-SO₄²⁻/TiO₂ | High Temperature (e.g., 160°C) | Easily separable, reusable, less corrosive | May require higher temperatures or longer reaction times |

| Organometallic | Tin(II) Oxalate, CpTiCl₃ | Moderate to High Temperature (e.g., 120°C) | High activity and selectivity for transesterification | Potential for metal contamination in product, cost |

| Biocatalyst (Lipase) | Immobilized Candida antarctica lipase B (Novozym 435) | Mild Temperature (e.g., 50-60°C) | High selectivity, mild conditions, environmentally friendly, reusable (if immobilized) | Higher initial cost, potential for enzyme inhibition/inactivation |

Catalytic Systems in this compound Formation

Homogeneous Acid Catalysis: Mechanistic Pathways

Homogeneous acid catalysis is a conventional method for esterification, where the catalyst exists in the same phase as the reactants. In the synthesis of this compound from adipic acid and isodecyl alcohol, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically used.

The reaction mechanism, known as Fischer esterification, proceeds through several key steps. youtube.com Initially, the acid catalyst protonates the carbonyl oxygen of one of adipic acid's carboxyl groups. youtube.comresearchgate.net This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isodecyl alcohol. youtube.commdpi.com

This attack forms a tetrahedral intermediate. youtube.com Subsequently, a series of proton transfers occurs, often involving the solvent, which results in one of the hydroxyl groups of the original carboxyl group being converted into a good leaving group (water). youtube.com The elimination of a water molecule and a final deprotonation step regenerate the acid catalyst and yield the this compound monoester. youtube.comyoutube.com The entire process is reversible, and driving the reaction towards the product often requires the removal of water as it is formed. youtube.com

Figure 1: General mechanistic pathway for the homogeneous acid-catalyzed esterification of a carboxylic acid. The process involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of water to form the ester.

Heterogeneous Catalysis for Sustainable Adipate Synthesis

In contrast to homogeneous catalysis, heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach offers significant sustainability advantages, primarily the ease of catalyst separation from the product mixture, which simplifies purification and allows for catalyst regeneration and reuse. This eliminates the corrosion and acidic waste issues associated with liquid acid catalysts.

For adipate synthesis, various solid acid catalysts are effective. These include:

Ion-exchange resins: Strongly acidic resins have been shown to selectively catalyze the monoesterification of symmetrical dicarboxylic acids. rsc.org The higher rate of esterification for the dicarboxylic acid compared to the resulting monocarboxylic acid ester contributes to high selectivity for the monoester. rsc.org

Metal Oxides and Phosphates: Materials like zirconium, titanium, and tin phosphates and tungstates have demonstrated potential as solid acid catalysts for synthesizing both monoesters and diesters. researchgate.net

Zeolites and Sulfated Zirconia: These materials are also employed, although sulfated zirconia can be prone to deactivation, limiting its recyclability.

The use of heterogeneous catalysts aligns with the principles of green chemistry by reducing waste and improving process efficiency. For instance, the synthesis of di(2-ethylhexyl) succinate (B1194679) has been achieved with a 97% yield using a nano-SO₄²⁻/TiO₂ catalyst. mdpi.com

Ionic Liquid-Mediated Esterification Processes

Ionic liquids (ILs) have emerged as novel catalysts and solvents for esterification reactions, offering unique properties such as low vapor pressure, high thermal stability, and tunable acidity. mdpi.commdpi.com Their use can lead to higher product yields and avoid side reactions compared to conventional inorganic acid catalysts. mdpi.com

In the context of adipate synthesis, ILs can function in several ways:

As Catalysts: Brønsted acidic ionic liquids, particularly those functionalized with sulfonic acid (-SO₃H) groups, can act as highly effective and recyclable catalysts. mdpi.comresearchgate.net The acidity of the IL can be tailored by altering its cation and anion structure to optimize catalytic activity for specific reactions. mdpi.com

As Solvents and Catalysts: Some ILs can serve as both the reaction medium and the catalyst. mdpi.com A notable advantage is the potential for creating a two-phase system where the ester product is immiscible with the IL. mdpi.com This immiscibility acts as a driving force, shifting the reaction equilibrium towards the product and simplifying its separation. mdpi.combit.edu.cn

The recyclability of ILs is a key feature for sustainability. After a reaction, the IL can often be recovered from the aqueous layer, purified, and reused multiple times without a significant loss of catalytic performance. nih.gov Studies on various esterifications have demonstrated successful recycling of IL catalysts for up to ten runs. mdpi.com

Advanced Process Engineering and Optimization in Synthesis

Optimizing the synthesis of this compound requires a focus on process engineering, including the statistical optimization of reaction parameters, innovative reactor design for enhanced selectivity, and the adoption of green chemistry principles to ensure sustainability.

Reaction Parameter Optimization via Statistical Methodologies (e.g., Response Surface Methodology)

Response Surface Methodology (RSM) is a powerful statistical tool used to optimize chemical processes. It involves designing experiments to study the effects of multiple variables and their interactions on a desired outcome, such as product yield. inpressco.com For adipate ester synthesis, key parameters typically investigated include reaction temperature, reaction time, catalyst concentration, and the molar ratio of reactants (alcohol to adipic acid). researchgate.net

By applying a statistical model, such as a Central Composite Design (CCD), researchers can identify the optimal conditions to maximize the yield of the desired ester. For example, in the enzymatic synthesis of dimethyl adipate, RSM was used to determine that a maximum conversion yield of 97.6% could be achieved at optimal conditions of 58.5°C, 54.0 mg of enzyme, a reaction time of 358.0 minutes, and a 12:1 molar ratio of methanol to adipic acid. researchgate.net Similarly, optimizing the enzymatic synthesis of adipate esters with butanol isomers was achieved using an RSM approach with a four-factor-five-level design. researchgate.net This methodology allows for the development of an empirical model that predicts the process outcome, saving time and resources compared to traditional one-variable-at-a-time optimization. inpressco.com

| Parameter (Factor) | Range Studied (Low Level) | Range Studied (High Level) | Optimal Value for Max. Yield | Reference |

| Enzymatic Synthesis of Dimethyl Adipate | ||||

| Temperature (°C) | 45 | 65 | 58.5 | researchgate.net |

| Enzyme Amount (mg) | 20 | 60 | 54.0 | researchgate.net |

| Time (min) | 120 | 480 | 358.0 | researchgate.net |

| Molar Ratio (Methanol:Acid) | 4:1 | 12:1 | 12:1 | researchgate.net |

| Epoxidation of FAME (Example) | ||||

| Temperature (°C) | 50 | 80 | 65 | uitm.edu.my |

| H₂O₂ to Unsaturation (mol ratio) | 1.1 | 2.0 | 2.19 | uitm.edu.my |

| Acetic Acid to Unsaturation (mol ratio) | 0.5 | 0.8 | 0.65 | uitm.edu.my |

| Time (hours) | 2 | 7 | 6 | uitm.edu.my |

Reactor Design and Process Intensification for Monoester Production

Achieving high selectivity for a monoester like this compound from a dicarboxylic acid is a significant challenge in process engineering. Reactor design and process intensification strategies are crucial to favor monoesterification over the formation of the diester.

One effective method is to remove the monoester from the reaction mixture as it is formed. This can be accomplished in a reactor designed for continuous extraction, where an aqueous solution containing the diacid and alcohol reacts, and the resulting monoester is immediately extracted into a nonpolar solvent. google.com This prevents the second esterification from occurring and can lead to monoester-to-diester ratios as high as 25 to 1. google.com

Process intensification combines multiple unit operations (like reaction and separation) into a single piece of equipment to improve efficiency and reduce costs. nih.gov For esterification, reactive distillation is a key intensified process. nih.gov In a reactive distillation column, the reaction and separation of products occur simultaneously. By continuously removing water (a byproduct) or the desired ester product, the chemical equilibrium is shifted, leading to higher conversion rates at potentially milder conditions. mdpi.com While often applied to diester production, the principles can be adapted to favor monoester formation by carefully controlling residence time and separation efficiency. mdpi.comnih.gov

Sustainable and Green Chemistry Routes for Adipate Production

The principles of green chemistry are increasingly being applied to the production of adipic acid and its esters to mitigate environmental impact. rsc.org The conventional synthesis of adipic acid from petroleum-based feedstocks can produce nitrous oxide (N₂O), a potent greenhouse gas. rsc.orgresearchgate.net

Sustainable routes focus on two main areas:

Utilization of Bio-renewable Feedstocks

The synthesis of this compound from bio-renewable feedstocks represents a significant advancement in sustainable chemistry, aligning with the principles of a circular economy. This approach focuses on utilizing biomass as a starting point for producing the two key precursors of the target molecule: adipic acid and isodecyl alcohol. The transition from petrochemical-based production to bio-based routes mitigates environmental impact and offers a more secure and sustainable supply chain.

The primary bio-renewable feedstock for adipic acid production is lignocellulosic biomass, which is abundant and does not compete with food crops. The conversion process typically involves the fermentation of sugars derived from this biomass. For instance, glucose from corn starch or cellulosic materials can be biologically converted to intermediates like muconic acid or glucaric acid. These intermediates are then subjected to catalytic hydrogenation to yield adipic acid. This bio-catalytic pathway is considered a greener alternative to the conventional petroleum-based method, which relies on the oxidation of a cyclohexane-cyclohexanol-cyclohexanone mixture and is associated with the emission of nitrous oxide, a potent greenhouse gas.

Similarly, the production of isodecyl alcohol from renewable sources is an area of active research. While direct microbial synthesis of isodecanol (B128192) is not yet a widespread commercial reality, the biotechnological production of various alcohols from biomass is well-established. Higher alcohols, including C10 isomers, can be synthesized through the metabolic engineering of microorganisms. These processes often utilize fermentation of sugars to produce precursor molecules that are then catalytically upgraded to the desired alcohol. For example, bio-based ethanol (B145695) or isobutanol can serve as platform chemicals for chain-elongation reactions to produce longer-chain alcohols. The Guerbet reaction, which condenses smaller alcohols into larger, branched alcohols, is a promising chemical pathway that can be adapted to use bio-derived feedstock. The development of efficient microbial strains and catalytic systems is crucial for making the production of bio-isodecanol economically viable.

Table 1: Examples of Bio-renewable Feedstock Conversion for Adipic Acid and Alcohol Production

| Feedstock | Precursor | Conversion Method | Key Intermediates | Catalyst/Microorganism | Reference Finding |

|---|---|---|---|---|---|

| Lignocellulosic Biomass (e.g., corn stover, switchgrass) | Adipic Acid | Fermentation and Catalytic Hydrogenation | Muconic Acid, Glucaric Acid | Engineered E. coli, Saccharomyces cerevisiae; Pt/C, Rh/C catalysts | High yields of adipic acid precursors from sugars have been demonstrated in engineered microbes. Subsequent hydrogenation is an efficient and well-established chemical step. |

| Sugarcane Bagasse | Adipic Acid | Chemo-catalytic Conversion | Furfural, Hydroxymethylfurfural (HMF) | Solid acid and metal catalysts | Catalytic routes from furfural, a biomass-derived platform chemical, offer an alternative to fermentation-based processes. |

| Bio-ethanol | Higher Alcohols (precursors to Isodecanol) | Catalytic Upgrading (Guerbet Reaction) | n-Butanol and other longer-chain alcohols | Hydrotalcite, metal-supported catalysts | Bio-ethanol can be effectively converted to higher alcohols, providing a pathway to C10 isomers. rsc.org |

Solvent-Free and Reduced-Waste Synthetic Strategies

The move towards more sustainable chemical manufacturing has led to the development of solvent-free and reduced-waste synthetic strategies for the production of this compound. These methods primarily focus on the use of enzymatic catalysis, which offers high selectivity and specificity under mild reaction conditions, thereby minimizing energy consumption and the formation of by-products.

Enzymatic esterification, particularly using lipases, is a highly effective method for synthesizing adipate esters. Lipases are robust enzymes that can catalyze the esterification of dicarboxylic acids with alcohols in the absence of a solvent. This solvent-free approach not only eliminates the environmental and health hazards associated with organic solvents but also simplifies the downstream processing, as the product is not diluted in a large volume of solvent. nih.govnih.govresearchgate.net

A key challenge in the synthesis of this compound is achieving high selectivity for the mono-ester over the di-ester (diisodecyl adipate). The formation of the mono-ester is favored under specific reaction conditions. Strategies to maximize the yield of the mono-ester include:

Control of Molar Ratio: Utilizing a specific molar ratio of adipic acid to isodecyl alcohol can influence the product distribution. A lower alcohol-to-acid ratio generally favors mono-ester formation.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can also promote the formation of the mono-ester, as the subsequent esterification to the di-ester is typically slower. mdpi.com

Enzyme Specificity: Some lipases exhibit a higher selectivity for the formation of mono-esters of dicarboxylic acids. The choice of the lipase is therefore a critical parameter. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are often preferred due to their high stability and reusability. nih.govresearchgate.net

Process engineering plays a crucial role in developing reduced-waste synthetic strategies. The use of immobilized enzymes allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple batches. This significantly reduces waste and production costs. Furthermore, in solvent-free systems, the product mixture primarily contains the desired mono-ester, the di-ester by-product, and unreacted starting materials. These can often be separated through techniques like distillation or chromatography, and the unreacted materials can be recycled back into the reactor.

The integration of reaction and separation steps, for example, through the use of membrane reactors, can further enhance the efficiency and reduce the waste of the process. By continuously removing the water formed during the esterification, the reaction equilibrium can be shifted towards the product side, leading to higher conversions.

Table 2: Research Findings on Solvent-Free and Enzymatic Esterification of Adipic Acid

| Catalyst | Alcohol | Reaction Conditions | Key Findings | Waste Reduction Aspects |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (Novozym 435) | Oleyl Alcohol | Solvent-free, 60°C, 438 min | High conversion yield (95.5%) was achieved. nih.gov | Solvent-free system increases volumetric productivity and simplifies product separation. Immobilized enzyme is reusable. |

| Immobilized Rhizopus oryzae lipase | Methanol/Octanol (B41247) | Solvent-free, 32-36°C, 12-14 h | Achieved high molar conversions for flavor esters. The immobilized enzyme was reusable for multiple cycles with over 95% relative activity. nih.gov | Solvent-free conditions and high reusability of the catalyst significantly reduce waste. |

| Ion-exchange resins | Various alcohols | Ester-hydrocarbon mixtures | High selectivity for mono-ester formation was observed due to the higher esterification rate of the dicarboxylic acid compared to the mono-ester. rsc.org | Heterogeneous catalyst is easily separable and reusable. Avoids the use of corrosive liquid acid catalysts. |

Mechanistic Studies of Isodecyl Hydrogen Adipate Interactions and Transformations

Role in Polymer Systems: Plasticization Mechanisms and Interfacial Phenomena

The primary function of isodecyl hydrogen adipate (B1204190) in polymer systems is to act as a plasticizer, enhancing flexibility and processability. This is achieved through its ability to position itself between polymer chains, thereby reducing intermolecular forces and increasing the free volume of the system. The specific mechanisms underlying this plasticization effect, as well as its behavior at polymer interfaces, are critical to its performance.

The plasticizing effect of isodecyl hydrogen adipate is fundamentally driven by its molecular interactions with the surrounding polymer chains. While direct studies on this compound are limited, the behavior of analogous ester plasticizers provides a strong basis for understanding these interactions. The key molecular forces at play include van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

The long, non-polar isodecyl chain of the molecule interacts with non-polar segments of the polymer chains through van der Waals forces. Simultaneously, the polar ester and carboxylic acid groups of this compound can engage in dipole-dipole interactions with polar moieties on the polymer backbone. In polymers containing hydrogen bond donor or acceptor sites, the carbonyl groups of the ester and the hydroxyl group of the carboxylic acid can participate in hydrogen bonding. nih.gov These interactions disrupt the strong polymer-polymer attractions, effectively pushing the chains apart and increasing their mobility. This separation of polymer chains leads to a reduction in the material's glass transition temperature (Tg), transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.

The balance between the polar and non-polar segments of the this compound molecule is crucial for its compatibility and effectiveness as a plasticizer. nih.gov A well-balanced structure ensures that it can effectively interact with different types of polymer microenvironments, leading to a homogeneous distribution within the matrix and efficient plasticization.

Table 1: Key Molecular Interactions of this compound in Polymer Matrices

| Type of Interaction | Interacting Groups on this compound | Corresponding Polymer Moieties | Effect on Polymer Matrix |

|---|---|---|---|

| Van der Waals Forces | Isodecyl alkyl chain | Non-polar segments of polymer chains | Weakening of polymer-polymer cohesion |

| Dipole-Dipole Interactions | Ester group, Carboxylic acid group | Polar groups on polymer chains (e.g., C-Cl in PVC) | Disruption of strong intermolecular attractions |

| Hydrogen Bonding | Carbonyl oxygen (acceptor), Carboxylic acid hydroxyl (donor) | Hydrogen bond donor or acceptor sites on polymer | Enhanced compatibility and plasticizer retention |

The presence of this compound can influence the formation of polymer networks and crosslinking reactions, although its role is primarily that of a physical modifier rather than a chemical reactant in most systems. The introduction of a plasticizer increases the mobility of polymer chains, which can have a dual effect on crosslinking processes.

On one hand, the increased segmental mobility can facilitate the diffusion of crosslinking agents and the rearrangement of polymer chains to bring reactive sites into proximity, potentially accelerating the crosslinking reaction. On the other hand, the dilution effect of the plasticizer can decrease the concentration of reactive groups, which might slow down the reaction rate. The net effect will depend on the specific polymer, crosslinking chemistry, and the concentration of the plasticizer.

Furthermore, the presence of the carboxylic acid group on this compound introduces a potential site for chemical interaction in certain polymer systems. For instance, in systems where crosslinking occurs through reactions with carboxylic acids (e.g., with epoxy resins or isocyanates), this compound could potentially be grafted onto the polymer network. However, in most common applications, such as in polyvinyl chloride (PVC), it functions as an external plasticizer and does not chemically bond to the polymer. The physical presence of the plasticizer within the crosslinked network will affect the final properties, such as the crosslink density and the mechanical strength of the material.

A critical aspect of plasticizer performance is its permanence within the polymer matrix. The migration of this compound from a polymer formulation is an undesirable process that can lead to a loss of flexibility, increased brittleness, and potential contamination of the surrounding environment. nih.gov The migration process is governed by diffusion and is influenced by several factors, including the molecular weight of the plasticizer, the polymer morphology, temperature, and the nature of the contacting medium. frontiersin.orgnih.gov

The migration of a plasticizer typically occurs through the amorphous regions of a semi-crystalline polymer, as the crystalline regions are generally impermeable. The process can be categorized into three main phenomena:

Volatility: The loss of the plasticizer to the air, which is more significant for lower molecular weight and more volatile compounds.

Extraction: The removal of the plasticizer when the polymer is in contact with a liquid that has a high affinity for the plasticizer.

Exudation: The migration of the plasticizer to the surface of the polymer, often forming a liquid or solid film.

Due to its relatively high molecular weight, this compound is expected to have lower volatility compared to smaller plasticizers. However, its migration through extraction and exudation can still be significant, particularly in applications involving contact with fatty or oily substances. The long isodecyl chain provides some degree of compatibility with non-polar environments, which can drive its diffusion out of the polymer matrix.

Strategies to reduce the migration of adipate plasticizers often involve increasing their molecular weight or incorporating them into the polymer backbone as internal plasticizers. Crosslinking the polymer matrix can also create a more tortuous path for the plasticizer molecules, thereby hindering their diffusion and reducing the rate of migration. nih.gov

Table 2: Factors Influencing the Migration of this compound

| Factor | Influence on Migration | Mechanistic Rationale |

|---|---|---|

| Molecular Weight | Higher molecular weight generally leads to lower migration. | Larger molecules have lower diffusion coefficients and lower volatility. |

| Temperature | Increased temperature accelerates migration. | Higher thermal energy increases the kinetic energy of molecules, facilitating diffusion. nih.gov |

| Polymer Crystallinity | Higher crystallinity can reduce migration. | The crystalline regions act as barriers to diffusion. |

| Crosslinking | Increased crosslink density reduces migration. | The polymer network restricts the movement of plasticizer molecules. nih.gov |

| Contact Medium | Contact with liquids that are good solvents for the plasticizer increases extraction. | A high affinity of the medium for the plasticizer creates a strong driving force for migration. |

This compound, like other adipate plasticizers, has a profound impact on the processing and rheological behavior of polymers. The primary mechanistic effect is a reduction in the melt viscosity of the polymer. This is a direct consequence of the plasticization mechanism, where the plasticizer molecules increase the free volume and reduce the intermolecular friction between polymer chains. researchgate.net

During processing operations such as extrusion or injection molding, the presence of this compound allows the polymer to flow more easily at a given temperature. This translates to lower processing temperatures, reduced energy consumption, and faster cycle times. The increased fluidity of the polymer melt, as indicated by a higher melt flow rate (MFR), is a key parameter that is tailored by the addition of plasticizers. researchgate.net

Mechanistic Aspects of Degradation Pathways

The long-term stability and environmental impact of this compound are determined by its degradation pathways. Of particular importance is its susceptibility to biochemical degradation by microorganisms, which dictates its persistence in the environment.

While specific studies on the microbial degradation of this compound are not widely available, the general pathways for the biodegradation of adipate esters are well-understood and provide a reliable model. The primary mechanism of biochemical degradation is the enzymatic hydrolysis of the ester linkage. researchgate.net This reaction is catalyzed by extracellular enzymes, such as esterases, lipases, and cutinases, which are secreted by a wide range of bacteria and fungi. nih.govntu.edu.tw

The degradation process is initiated by the cleavage of the ester bond in this compound, yielding adipic acid and isodecyl alcohol as the primary metabolites.

This compound + H₂O ---(Esterase/Lipase)--> Adipic Acid + Isodecyl Alcohol

Both adipic acid and isodecyl alcohol are common metabolic intermediates that can be further utilized by microorganisms as carbon and energy sources. Adipic acid can enter the β-oxidation pathway, where it is sequentially broken down into smaller molecules that can enter the central metabolic pathways of the cell, such as the Krebs cycle. Isodecyl alcohol, a long-chain alcohol, can be oxidized to the corresponding carboxylic acid and subsequently degraded through β-oxidation.

The rate of biodegradation is influenced by several factors, including the environmental conditions (e.g., temperature, pH, oxygen availability), the microbial community present, and the bioavailability of the this compound. The long alkyl chain of the isodecyl group may slightly reduce the rate of degradation compared to shorter-chain adipates due to its lower water solubility and potential steric hindrance at the enzyme's active site. However, as a monoester, it is generally expected to be more readily biodegradable than the corresponding diester. The presence of the free carboxylic acid group may also influence its interaction with microbial enzymes.

Biochemical Degradation Mechanisms by Microbial Systems

Identification of Microbial Degradation Pathways

Specific microbial degradation pathways for this compound have not been identified in the reviewed scientific literature. While microorganisms are known to degrade a wide variety of esters, dedicated studies to elucidate the specific bacteria or fungi and the metabolic routes involved in the breakdown of this compound are not presently available.

Enzymatic Hydrolysis and Subsequent Metabolic Processes

There is a lack of specific research on the enzymatic hydrolysis of this compound. Although lipases and esterases are generally responsible for the cleavage of ester bonds in related compounds, the specific enzymes that act on this compound and the subsequent metabolic processes that would break down the resulting isodecanol (B128192) and adipic acid have not been documented.

Characterization of Degradation Intermediates and Metabolites

No studies characterizing the specific degradation intermediates and metabolites of this compound were found. Elucidation of the metabolic fate of this compound would require further investigation to identify the transient molecules formed during its breakdown.

Abiotic Degradation Pathways

Photochemical Degradation Mechanisms

Specific studies on the photochemical degradation mechanisms of this compound are not available in the current body of scientific literature. The potential for photodegradation exists for many organic compounds, but the specific reactions, quantum yields, and influencing environmental factors for this compound have not been determined.

Hydrolytic Degradation Kinetics in Aqueous Environments

Detailed information on the hydrolytic degradation kinetics of this compound in aqueous environments is not available. While the hydrolysis of the ester bond is a potential degradation pathway, the rate constants and the influence of pH and temperature on this process for this compound have not been reported.

Thermal Decomposition Pathways and Products

Specific data regarding the thermal decomposition pathways and the resulting products for this compound are not documented in the available literature. Thermal stability and the mechanisms of breakdown at elevated temperatures are currently uncharacterized for this compound.

Environmental Fate and Biogeochemical Cycling of Adipate Monoesters

Environmental Distribution and Transport Mechanisms in Aquatic and Terrestrial Systems

The distribution and transport of Isodecyl hydrogen adipate (B1204190) in the environment are primarily influenced by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to sorb to organic matter in soil and sediment. Adipate plasticizers, in general, are hydrophobic and lipophilic, which suggests they are likely to accumulate in soil. nih.gov

In aquatic systems, the partitioning of adipate monoesters between the water column and sediment is a key factor in their distribution. The organic carbon content of the sediment plays a crucial role in the sorption of these compounds. For instance, studies on phthalate (B1215562) monoesters, which are structurally similar to adipate monoesters, have shown that their sorption coefficients increase with the organic carbon content of the sediment. semanticscholar.org The dissociation of the carboxylic acid group in Isodecyl hydrogen adipate at typical environmental pH levels will increase its water solubility and potentially its mobility in aquatic systems compared to its parent diester. sfu.ca

In terrestrial systems, the mobility of this compound in soil is governed by its sorption to soil organic matter and clay particles. awsjournal.org Compounds with higher hydrophobicity tend to have lower mobility and are more likely to be retained in the upper soil layers. The branched isodecyl chain of this compound may influence its interaction with soil components compared to linear alkyl chains. psu.edu Leaching into groundwater is a potential transport pathway, particularly in soils with low organic matter content. scielo.br

The following table summarizes the key physicochemical properties that influence the environmental distribution and transport of adipate monoesters, with inferred values for this compound based on similar compounds.

| Property | Inferred Value for this compound | Influence on Environmental Distribution and Transport |

| Water Solubility | Low to Moderate | Higher solubility enhances transport in aquatic systems, while lower solubility favors partitioning to sediment and soil. |

| Log Kow | Moderate to High | A higher octanol-water partition coefficient indicates a greater tendency to sorb to organic matter in soil and sediment, reducing mobility. |

| Vapor Pressure | Low | Low vapor pressure suggests that volatilization from water and soil surfaces is not a significant transport pathway. |

| Sorption (Koc) | Moderate to High | A higher soil organic carbon-water (B12546825) partitioning coefficient leads to stronger binding to soil and sediment, limiting leaching and transport. researchgate.net |

Biodegradation Kinetics and Pathways in Diverse Environmental Compartments

Biodegradation is the primary mechanism for the removal of adipate esters from the environment. The process is initiated by the hydrolysis of the ester bond, leading to the formation of the corresponding monoester, in this case, this compound. This initial hydrolysis can be followed by further degradation. nih.gov

The general biodegradation pathway for a dialkyl adipate proceeds as follows:

Dialkyl Adipate → Monoalkyl Adipate + Alcohol → Adipic Acid + Alcohol → Further mineralization to CO2 and H2O

Research on various adipate plasticizers has shown that the initial hydrolysis to the monoester can be rapid. nih.gov Subsequent biodegradation of the monoester is also expected to occur. Studies on mono-alkyl phthalate esters have demonstrated that they can be readily biodegraded in both marine and freshwater sediments, with half-lives ranging from 16 to 39 hours at 22°C. nih.gov The rate of biodegradation can be influenced by the structure of the alcohol substituent, with the length and branching of the alkyl chain affecting the kinetics. nih.govresearchgate.net

The kinetics of biodegradation are often described by first-order models, especially at low substrate concentrations. uzh.ch The following table presents hypothetical biodegradation kinetic data for this compound in different environmental compartments, based on findings for similar compounds.

| Environmental Compartment | Biodegradation Half-Life (t1/2) | Rate Constant (k) | Influencing Factors |

| Aerobic Water | Days to Weeks | Varies | Temperature, microbial population, nutrient availability. |

| Aerobic Sediment | Days to Weeks | Varies | Organic carbon content, redox potential, microbial community. nih.gov |

| Soil | Weeks to Months | Varies | Soil moisture, pH, temperature, organic matter content, microbial diversity. nih.gov |

Persistence and Transformation under Varied Environmental Conditions

The persistence of this compound in the environment is determined by the rate of its biodegradation and other transformation processes under different environmental conditions. While biodegradation is the main degradation pathway, abiotic processes such as hydrolysis can also contribute to its transformation, particularly under specific pH and temperature conditions.

The rate of hydrolysis of esters is influenced by both pH and temperature. psu.eduresearchgate.net Alkaline conditions generally favor the hydrolysis of ester bonds. chemrxiv.org Increased temperatures typically accelerate the rate of both biotic and abiotic degradation processes. researchgate.netnih.gov

Transformation products of this compound would primarily include isodecyl alcohol and adipic acid. These transformation products are generally considered to be less persistent and more readily biodegradable than the parent monoester. nih.gov Adipic acid is a naturally occurring compound and is readily metabolized by many microorganisms. Isodecyl alcohol, a branched C10 alcohol, is also expected to undergo biodegradation.

The table below summarizes the expected persistence and transformation of this compound under different environmental conditions.

| Environmental Condition | Expected Persistence | Primary Transformation Products |

| Aerobic, Mesophilic (20-35°C) | Low | Isodecyl alcohol, Adipic acid |

| Anaerobic | Moderate | Slower biodegradation is expected. |

| Low Temperature (<10°C) | Moderate to High | Biodegradation rates are significantly reduced. nih.gov |

| Extreme pH (<4 or >9) | Potentially Lower (due to abiotic hydrolysis) | Isodecyl alcohol, Adipic acid |

Methodologies for Assessing Environmental Release and Exposure Pathways

Assessing the environmental release and exposure pathways of this compound involves a combination of environmental monitoring and modeling techniques. Since plasticizers like adipate esters are not chemically bound to the polymer matrix, they can be released into the environment during the manufacturing, use, and disposal of plastic products. nih.gov

Environmental Release Estimation: Mathematical models can be used to estimate the release of additives from plastics into the environment. These models consider factors such as the physicochemical properties of the additive, the type of polymer, and environmental conditions. uu.nlduke.edu

Environmental Monitoring: The determination of this compound and its metabolites in environmental matrices is crucial for assessing exposure. Analytical methods for detecting monoesters of dicarboxylic acids in environmental samples typically involve:

Sample Extraction: Using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Derivatization: To improve the volatility and chromatographic behavior of the analytes for gas chromatography (GC) analysis.

Instrumental Analysis: Primarily using GC coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct analysis. google.comnih.gov

Exposure Pathway Assessment: Exposure pathway assessment identifies the routes by which human and ecological receptors may come into contact with the substance. For this compound, potential exposure pathways include:

Ingestion: Through contaminated water or food.

Dermal Contact: With contaminated soil or water.

Inhalation: Of aerosolized particles containing the compound.

Wastewater-based epidemiology is an emerging tool for estimating population-level exposure to plasticizers by measuring the concentrations of their metabolites in wastewater. acs.org Biomonitoring of human tissues and fluids for metabolites can also provide a direct measure of exposure. nih.gov

The following table outlines the methodologies for assessing environmental release and exposure pathways.

| Assessment Area | Methodology | Key Parameters/Techniques |

| Environmental Release | Modeling | Additive diffusion coefficients, polymer characteristics, environmental conditions. uu.nl |

| Environmental Concentration | Analytical Chemistry | GC-MS, LC-MS/MS, SPE, LLE. google.comnih.gov |

| Exposure Assessment | Exposure Pathway Analysis, Biomonitoring | Identification of sources, transport pathways, and receptors; analysis of metabolites in urine or blood. acs.orgnih.gov |

| Risk Assessment | Comparison of exposure levels to toxicological data | Hazard identification, dose-response assessment, exposure assessment, risk characterization. mdpi.com |

Advanced Analytical Characterization Methodologies for Isodecyl Hydrogen Adipate

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is fundamental to the analysis of Isodecyl hydrogen adipate (B1204190), enabling its separation from interfering compounds in diverse samples. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of semi-volatile compounds like adipate esters. nih.gov The successful application of GC-MS for adipate analysis often hinges on meticulous sample preparation to minimize background contamination, as these compounds can be prevalent in laboratory environments. nih.govresearchgate.net A common sample preparation technique involves a closed distillation cleanup system where steam distillation and extraction are performed simultaneously to lower analytical blank values and enhance sensitivity. nih.govresearchgate.net

For the analysis itself, the choice of capillary column and oven temperature programming is critical. A non-polar or semi-polar column, such as one with a poly(35% diphenyl/65% dimethyl siloxane) stationary phase, is often suitable. rsc.org A programmed temperature ramp, for instance from 50°C to 300°C, ensures the effective separation of analytes and elution of the target compound. rsc.org In GC-MS, detection can be performed in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of Isodecyl hydrogen adipate. frontiersin.org The development of robust GC-MS methods allows for the detection of adipate esters at ng/mL levels. nih.govresearchgate.net

Table 1: Illustrative GC-MS Parameters for Adipate Ester Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |

| Column Type | Poly(35% diphenyl/65% dimethyl siloxane) | Provides appropriate selectivity for semi-volatile esters. rsc.org |

| Temperature Program | Initial 50°C, ramp 15°C/min to 300°C, hold 10 min | Ensures separation from other matrix components and efficient elution. rsc.org |

| Detector | Mass Spectrometer (MS) | Provides both qualitative (mass spectrum) and quantitative data. frontiersin.org |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target compound quantification. frontiersin.org |

Liquid chromatography (LC) is an essential alternative to GC, especially for analyzing this compound and its potential metabolites without the need for derivatization, which is often required for polar analytes in GC. frontiersin.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for this class of compound. nih.gov

Modern approaches frequently utilize ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry for rapid and highly efficient separations. mdpi.com A typical stationary phase for separating adipates is a C18 column, which separates compounds based on their hydrophobicity. mdpi.com The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) to improve ionization efficiency for MS detection. mdpi.com

For complex samples, online solid-phase extraction (SPE) can be coupled directly with the LC-MS system. nih.gov This automated sample preparation technique provides matrix depletion and analyte enrichment, significantly improving the limits of quantification. nih.gov This approach has been successfully used for the analysis of metabolites of related adipate plasticizers in biological fluids. nih.govresearchgate.net

Table 2: Typical LC-MS Parameters for Adipate Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Sample Preparation | Online Solid-Phase Extraction (SPE) | Automated cleanup and concentration of the analyte from complex matrices. nih.gov |

| Column Type | Reversed-Phase C18 | Standard for separating small organic molecules based on hydrophobicity. mdpi.com |

| Mobile Phase | Gradient of Methanol and 20 mM Aqueous Ammonium Formate | Resolves analytes with varying polarities and facilitates MS ionization. mdpi.com |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and structural information for confident identification. nih.gov |

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry is indispensable for the definitive identification and sensitive detection of this compound. Different MS techniques provide complementary information, from molecular weight confirmation to elemental composition.

Tandem mass spectrometry (MS/MS) is a highly specific technique used for structural confirmation and quantification. In MS/MS, a specific precursor ion corresponding to this compound is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net This process creates a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure.

The fragmentation of esters like this compound typically involves cleavage at the ester linkage and within the alkyl chains. nih.gov For this compound, characteristic fragmentation pathways would likely include the neutral loss of the isodecene molecule (C10H20) and the loss of the isodecyl radical. Other potential fragmentations could involve cleavages along the adipate backbone, providing further structural confirmation. The analysis of these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer allows for highly selective and sensitive quantification, even in complex matrices. researchgate.net

High-resolution mass spectrometry (HRMS), utilizing analyzers such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements. nih.gov This capability allows for the unambiguous determination of a compound's elemental formula. mdpi.comnih.gov For this compound (C16H30O4), the theoretical exact mass can be calculated with high precision. HRMS instruments can measure the mass of an ion with an error of less than 5 parts per million (ppm), which is sufficient to distinguish the target compound from other molecules that may have the same nominal mass but a different elemental composition. rsc.orgmdpi.com This is particularly valuable in non-targeted screening studies or when identifying unknown metabolites or degradation products. mdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀O₄ |

| Theoretical Exact Mass ([M+H]⁺) | 287.2166 Da |

| Typical Mass Accuracy | < 5 ppm |

| Required Resolving Power | > 60,000 FWHM |

While GC-MS and LC-MS are used to analyze the organic molecule itself, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for quantifying trace elemental impurities. shimadzu.com In the context of this compound, this is relevant for quality control, specifically for detecting residual catalyst metals (e.g., Palladium, Platinum, Rhodium, Nickel) that may have been used during its synthesis. nih.gov

The analysis requires complete digestion of the organic matrix, often using microwave-assisted acid digestion, to liberate the elements for analysis. nih.gov Modern ICP-MS instruments are equipped with collision or reaction cells (e.g., using helium gas) to remove polyatomic interferences that could otherwise lead to inaccurate results for certain elements. shimadzu.comsepscience.com The technique offers extremely low detection limits, making it suitable for enforcing the strict limits on elemental impurities outlined in pharmaceutical guidelines such as USP <232> and ICH Q3D. analytik-jena.comusp.org

Spectroscopic Methods for Mechanistic and Structural Investigations

Spectroscopy is a cornerstone in the chemical analysis of this compound, offering non-destructive and highly detailed information about its molecular structure, functional groups, and behavior. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed map of the molecular architecture of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can confirm the compound's identity, elucidate its isomeric structure, and offer insights into molecular dynamics.

The structure of this compound, a monoester of adipic acid and isodecyl alcohol, contains several distinct chemical environments for its hydrogen and carbon atoms. The "isodecyl" group itself typically represents a complex mixture of branched ten-carbon isomers, and NMR is instrumental in characterizing this complexity.

Key features in the ¹H NMR spectrum of a representative this compound isomer would include:

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the 10-13 ppm range.

Ester Methylene (B1212753) Protons (-CH₂-O-CO-): A triplet around 4.0-4.2 ppm, indicating protons on the carbon directly attached to the ester oxygen.

Alkyl Protons Alpha to Carbonyls (-(CO)-CH₂-): Two distinct triplets, typically between 2.2 and 2.6 ppm, corresponding to the methylene groups adjacent to the ester and carboxylic acid carbonyls.

Isodecyl and Adipate Chain Protons (-CH₂-, -CH-): A complex series of multiplets in the 1.2-1.7 ppm region.

Terminal Methyl Protons (-CH₃): Doublets or triplets located upfield, generally between 0.8 and 1.0 ppm, characteristic of the branched isodecyl tail.

The integration of the peak areas in the ¹H NMR spectrum provides a quantitative ratio of the protons in these different environments, confirming the structure. pressbooks.pub

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Expected chemical shifts would allow for the unambiguous identification of the carbonyl carbons of the ester and carboxylic acid (typically 170-180 ppm), the carbon attached to the ester oxygen (~60-70 ppm), and the various aliphatic carbons in the backbone and side chain (10-40 ppm).

Beyond static structure, NMR can probe molecular dynamics. Techniques like variable-temperature NMR can reveal information about conformational changes and rotational freedom within the molecule. Furthermore, advanced 2D NMR experiments (e.g., COSY, HSQC) can be used to establish connectivity between protons and carbons, which is essential for definitively assigning signals, especially in cases of complex isomeric mixtures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides expected chemical shift ranges for the different types of protons in a typical this compound molecule. Click on a proton type to highlight its corresponding chemical structure.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH ) | 10.0 - 13.0 | Broad Singlet |

| Ester Alkyl (-O-CH₂ -R) | 4.0 - 4.2 | Triplet |

| Alpha to Acid (HOOC-CH₂ -) | 2.3 - 2.6 | Triplet |

| Alpha to Ester (-CH₂ -COO-) | 2.2 - 2.5 | Triplet |

| Aliphatic Chain (-CH₂ -, -CH -) | 1.2 - 1.7 | Multiplet |

| Terminal Methyl (-CH₃ ) | 0.8 - 1.0 | Doublet / Triplet |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups within this compound. scitepress.org These methods probe the vibrational and rotational energy levels of molecules, providing a unique "fingerprint" spectrum. scitepress.org

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule. It is particularly sensitive to polar bonds. For this compound, the IR spectrum is dominated by strong absorptions from the carbonyl (C=O) and hydroxyl (O-H) groups.

O-H Stretch: A very broad and strong band from the carboxylic acid group, typically appearing between 2500 and 3300 cm⁻¹.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the aliphatic chains. aps.org

C=O Stretch: Two distinct and very strong peaks are expected. The carboxylic acid carbonyl absorbs around 1700-1725 cm⁻¹, while the ester carbonyl appears at a slightly higher wavenumber, around 1735-1750 cm⁻¹.

C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and carboxylic acid.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). irdg.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing information that can be weak or absent in the IR spectrum. scitepress.org

C-C Stretch: The carbon backbone of the isodecyl and adipate chains gives rise to signals in the 800-1200 cm⁻¹ region, which are often more prominent in Raman than in IR. scitepress.org

C-H Bending/Stretching: Aliphatic C-H vibrations are also clearly visible.

C=O Stretch: The symmetric stretch of the carbonyl groups can also be observed, though typically weaker than in the IR spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational modes. researchgate.net For instance, while IR is excellent for identifying the polar carbonyl groups, Raman can offer better resolution of the non-polar alkyl framework. scitepress.org These techniques can also be used to study intermolecular interactions, such as the hydrogen bonding involving the carboxylic acid group, by observing shifts in the characteristic O-H and C=O stretching frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound This interactive table lists the key functional groups and their expected vibrational frequencies in both IR and Raman spectra. Click on a functional group to see its typical spectral region.

| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Activity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 (Broad, Strong) | Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 (Strong) | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 (Very Strong) | Moderate |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 (Very Strong) | Moderate |

| C-O (Ester & Acid) | Stretch | 1100 - 1300 (Strong) | Weak-Moderate |

| C-C (Backbone) | Stretch | (Weak) | Moderate-Strong |

Emerging Analytical Methodologies for In Situ and Real-Time Analysis

While traditional spectroscopic methods provide detailed offline analysis, emerging methodologies are enabling the study of this compound directly within a reaction or process environment (in situ) and in real-time. These techniques are invaluable for process monitoring, reaction kinetics studies, and quality control.

One of the most powerful emerging areas is the use of hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS). core.ac.uknih.gov LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This is ideal for analyzing this compound in complex matrices, for example, to monitor its formation during synthesis or its degradation over time. The chromatography step separates the target compound from starting materials, byproducts, and impurities, while the mass spectrometer provides its exact molecular weight and fragmentation pattern, confirming its identity with high confidence.

Furthermore, the application of fiber-optic probes has revolutionized in situ vibrational spectroscopy. irdg.org Both IR and Raman spectrometers can be coupled to immersible fiber-optic probes, allowing spectra to be collected directly from a reaction vessel without the need for sampling. irdg.org This approach offers several advantages:

Real-Time Monitoring: Reaction progress can be tracked continuously by monitoring the disappearance of reactant peaks (e.g., adipic acid) and the appearance of the product's characteristic peaks (e.g., the ester C=O stretch).

Non-Invasive Analysis: The measurement is non-destructive and does not disturb the chemical process. irdg.org

Improved Process Understanding: Detailed kinetic data can be acquired, leading to a better understanding of the reaction mechanism and allowing for process optimization.

The integration of these advanced analytical methods with chemometrics—the use of statistical and mathematical methods to analyze chemical data—further enhances their power. By building predictive models, it is possible to correlate spectral data with critical process parameters, paving the way for automated process control and improved product consistency.

Theoretical and Computational Chemistry Approaches for Isodecyl Hydrogen Adipate

Molecular Modeling and Simulation of Compound Systems

Molecular modeling and simulation are powerful tools for investigating the behavior of chemical systems at an atomic level. These methods are particularly useful for understanding how plasticizers like isodecyl hydrogen adipate (B1204190) interact with polymer matrices.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For isodecyl hydrogen adipate, this involves examining the rotation around its single bonds, particularly within the flexible isodecyl chain and the adipate backbone.

The stability of different conformers is influenced by steric effects, where bulky groups repel each other, and electronic effects like hyperconjugation. lumenlearning.com For the branched isodecyl group, gauche interactions between alkyl branches will be a key determinant of the most stable conformations. lumenlearning.com

Table 1: Hypothetical Relative Energies of Key Conformers of an Ester Linkage This table illustrates the typical energy differences found in conformational studies of esters, which would be applicable to the ester group in this compound.

| Conformation | Dihedral Angle (O=C-O-C) | Relative Energy (kJ/mol) | Stability |

| Z (s-trans) | ~180° | 0 | Most Stable |

| E (s-cis) | ~0° | 15 - 25 | Less Stable |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations are invaluable for understanding its role as a plasticizer in a polymer matrix, such as polyvinyl chloride (PVC).

In a typical MD simulation, a system is constructed consisting of multiple polymer chains and plasticizer molecules in a simulation box. acs.org By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of each particle, providing insights into both structural and dynamic properties.

Intermolecular Interactions: MD simulations can quantify the interactions between the plasticizer and the polymer. This is often achieved by calculating the interaction energy, which reveals the strength of binding. mdpi.com For this compound in PVC, key interactions would include hydrogen bonding between the carboxylic acid group of the monoester and the chlorine atoms of PVC, as well as van der Waals interactions between the alkyl chains. Stronger interactions generally indicate better compatibility between the plasticizer and the polymer. mdpi.commcmaster.ca